

# 3-Chloropyridazine-4-carbonitrile chemical properties

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## Compound of Interest

Compound Name: 3-Chloropyridazine-4-carbonitrile

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An In-Depth Technical Guide to **3-Chloropyridazine-4-carbonitrile**: Properties, Synthesis, and Reactivity

## Introduction

**3-Chloropyridazine-4-carbonitrile** is a highly functionalized heterocyclic compound of significant interest to the fields of medicinal chemistry and drug development. As a substituted pyridazine, it belongs to a class of nitrogen-containing heterocycles known as diazines, which are prevalent scaffolds in numerous biologically active molecules. The pyridazine ring is inherently electron-deficient, a characteristic that is further amplified by the presence of two powerful electron-withdrawing groups: a chloro substituent at the 3-position and a nitrile group at the 4-position. This electronic profile makes **3-Chloropyridazine-4-carbonitrile** an exceptionally versatile building block, primed for a variety of chemical transformations.

This guide provides a comprehensive overview of its core chemical properties, a plausible and robust synthesis protocol, detailed spectroscopic characterization, and an exploration of its key reaction pathways. The insights herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this potent intermediate for the synthesis of novel chemical entities.

## Physicochemical and Spectroscopic Profile

The precise identification and characterization of a chemical intermediate are paramount for its successful application in multi-step synthesis.

## Core Physicochemical Data

The fundamental properties of **3-Chloropyridazine-4-carbonitrile** are summarized below. It is critical to note that while some properties are predicted, they serve as a reliable guide for experimental design.

Property	Value	Source(s)
CAS Number	1445-56-3	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>5</sub> H <sub>2</sub> ClN <sub>3</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	139.54 g/mol	<a href="#">[3]</a>
Appearance	White to yellow or brown solid/semi-solid	<a href="#">[1]</a>
Boiling Point	362.9°C at 760 mmHg (Predicted)	<a href="#">[3]</a> <a href="#">[4]</a>
Melting Point	Not experimentally reported in surveyed literature	<a href="#">[4]</a>
Storage	Store in freezer (-20°C) under an inert atmosphere	<a href="#">[1]</a>

## Spectroscopic Analysis

Confirming the identity and purity of **3-Chloropyridazine-4-carbonitrile** relies on standard spectroscopic techniques. Below is an expert analysis of the expected spectral data.

The proton NMR spectrum is expected to be simple and highly characteristic. The pyridazine ring contains two protons, which will appear as two distinct signals in the aromatic region (typically  $\delta$  8.0-9.5 ppm).

- H5 Proton: This proton is adjacent to the electron-withdrawing nitrile group and a ring nitrogen. It is expected to be a doublet at the most downfield position.
- H6 Proton: This proton is coupled to the H5 proton and is adjacent to a ring nitrogen. It will also appear as a doublet, slightly upfield from the H5 signal.

- Causality: The electron-deficient nature of the pyridazine ring, exacerbated by the cyano group, deshields the ring protons significantly, pushing their chemical shifts far downfield.

The proton-decoupled  $^{13}\text{C}$  NMR spectrum should display five distinct signals, corresponding to the five carbon atoms in the molecule.

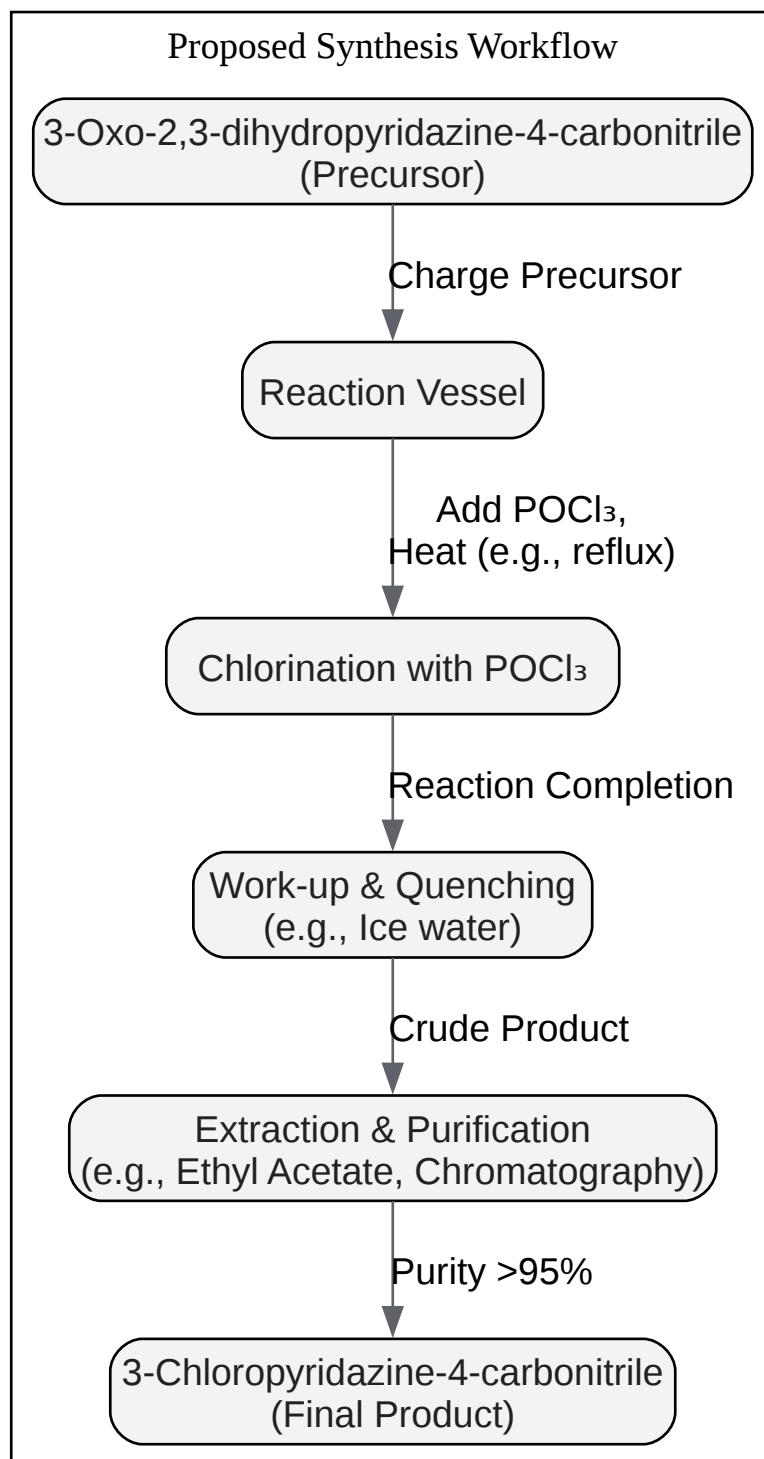
- C4 (Nitrile-bearing): This quaternary carbon would likely appear in the range of  $\delta$  115-125 ppm.
- C3 (Chloro-bearing): This quaternary carbon, attached to the electronegative chlorine, will be found further downfield.
- C5 & C6: These carbons, bonded to hydrogen, will appear in the aromatic region ( $\delta$  120-160 ppm).
- CN (Nitrile Carbon): The carbon of the nitrile group itself is characteristically found in the  $\delta$  115-120 ppm region.

The IR spectrum provides clear evidence for the key functional groups.

- C≡N Stretch: A sharp, strong absorption band is expected in the region of 2220-2260  $\text{cm}^{-1}$ . The intensity is a result of the large change in dipole moment during the stretching vibration of the polar C≡N bond.[5]
- C=N and C=C Stretches: A series of bands in the 1400-1600  $\text{cm}^{-1}$  region will correspond to the stretching vibrations within the pyridazine ring.

## Synthesis and Manufacturing

While numerous suppliers offer **3-Chloropyridazine-4-carbonitrile**, understanding its synthesis is crucial for process development and scale-up. A definitive, published protocol for this specific molecule is elusive; however, a robust and scientifically sound pathway can be constructed based on established transformations of pyridazinone precursors. The most viable route involves the chlorination of a pyridazinone intermediate using a potent chlorinating agent such as phosphorus oxychloride ( $\text{POCl}_3$ ).[6]



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Caption: Proposed workflow for the synthesis of **3-Chloropyridazine-4-carbonitrile**.

## Experimental Protocol: Synthesis via Chlorination

Objective: To synthesize **3-Chloropyridazine-4-carbonitrile** from 3-oxo-2,3-dihydropyridazine-4-carbonitrile.

Core Principle: This protocol leverages the established capability of phosphorus oxychloride ( $\text{POCl}_3$ ) to convert the enolizable ketone of the pyridazinone ring into a chloride, simultaneously effecting dehydration to yield the aromatic pyridazine system.[6]

#### Materials:

- 3-Oxo-2,3-dihydropyridazine-4-carbonitrile (1.0 eq)
- Phosphorus oxychloride ( $\text{POCl}_3$ ) (5-10 eq, used as reagent and solvent)
- Ice water
- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Ethyl acetate ( $\text{EtOAc}$ )
- Brine
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

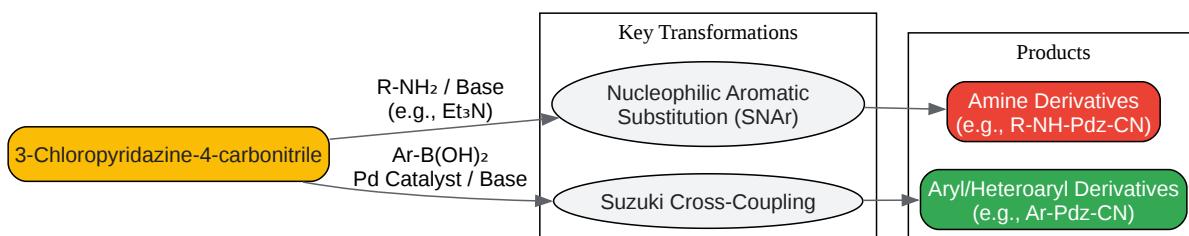
#### Procedure:

- Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube. Charge the flask with 3-oxo-2,3-dihydropyridazine-4-carbonitrile (1.0 eq).
- Chlorination: Carefully add phosphorus oxychloride (5-10 eq) to the flask. Heat the reaction mixture to reflux (approx. 105-110°C) and maintain for 2-4 hours.
  - Expert Insight: The use of excess  $\text{POCl}_3$  ensures complete conversion and serves as the reaction solvent. The reaction should be monitored by TLC or LC-MS until the starting material is fully consumed.
- Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring.

- Causality: This step quenches the excess reactive  $\text{POCl}_3$ . This is a highly exothermic process and must be performed with caution in an ice bath.
- Neutralization: Once the quench is complete, slowly add saturated  $\text{NaHCO}_3$  solution until the aqueous layer is neutral to basic (pH ~7-8).
- Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
- Purification: Combine the organic layers, wash with brine (1x), dry over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure.
- Final Product: Purify the resulting crude solid by flash column chromatography on silica gel to afford pure **3-Chloropyridazine-4-carbonitrile**.
- Validation: Confirm the identity and purity of the final product using  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and Mass Spectrometry.

## Reactivity and Chemical Transformations

The chemical utility of **3-Chloropyridazine-4-carbonitrile** stems from its strategic placement of reactive functional groups on an electron-deficient core. The primary reaction pathways involve the displacement of the chloride and palladium-catalyzed cross-coupling reactions.



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Caption: Major reaction pathways for **3-Chloropyridazine-4-carbonitrile**.

## Nucleophilic Aromatic Substitution (S<sub>n</sub>Ar)

This is the most prominent reaction pathway for this substrate. The electron-deficient pyridazine ring, activated by the nitrile group, makes the C3 position highly susceptible to attack by nucleophiles.<sup>[4]</sup>

Mechanism: The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate, followed by the expulsion of the chloride leaving group to restore aromaticity.

Scope: A wide range of nucleophiles can be employed, including:

- Primary and secondary amines
- Alcohols (alkoxides)
- Thiols (thiolates)

Objective: To demonstrate a typical S<sub>n</sub>Ar reaction by synthesizing 3-(Methylamino)pyridazine-4-carbonitrile.<sup>[4]</sup>

Materials:

- **3-Chloropyridazine-4-carbonitrile** (1.0 eq)
- Methylamine (2.0 M solution in THF, 1.5-2.0 eq)
- Triethylamine (Et<sub>3</sub>N, 2.0 eq)
- Anhydrous Tetrahydrofuran (THF)

Procedure:

- Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N<sub>2</sub> or Ar), add **3-Chloropyridazine-4-carbonitrile** (1.0 eq) and dissolve it in anhydrous THF.
- Base Addition: Add triethylamine (2.0 eq) to the solution.

- Expert Insight: Triethylamine acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, driving it to completion.
- Nucleophile Addition: Slowly add the methylamine solution (1.5-2.0 eq) to the stirred mixture at room temperature.
- Reaction: Heat the mixture to 60-80°C and monitor by TLC until the starting material is consumed (typically 4-12 hours).
- Work-up and Purification: Cool the reaction, remove the solvent under reduced pressure, and purify the residue using standard extraction and flash column chromatography techniques as described in the synthesis section.

## Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis, and **3-Chloropyridazine-4-carbonitrile** is a suitable substrate. The Suzuki-Miyaura reaction enables the formation of C-C bonds, typically to introduce aryl or heteroaryl substituents at the C3 position.<sup>[7][8]</sup>

Mechanism: The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Cl bond, transmetalation with an organoboron species, and reductive elimination to form the product and regenerate the catalyst.<sup>[7]</sup>

Objective: To couple an arylboronic acid with **3-Chloropyridazine-4-carbonitrile**.

Materials:

- **3-Chloropyridazine-4-carbonitrile** (1.0 eq)
- Arylboronic acid (1.2-1.5 eq)
- $\text{Pd}_2(\text{dba})_3$  (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)
- $\text{FcPPh}_2$  (1,1'-Bis(diphenylphosphino)ferrocene) or similar phosphine ligand (4-8 mol%)
- Potassium phosphate ( $\text{K}_3\text{PO}_4$ ) (3.0 eq)

- Dioxane/Water (e.g., 4:1 mixture)

Procedure:

- Reaction Setup: In a reaction vessel, combine **3-Chloropyridazine-4-carbonitrile** (1.0 eq), the arylboronic acid (1.2-1.5 eq),  $\text{Pd}_2(\text{dba})_3$ , the phosphine ligand, and  $\text{K}_3\text{PO}_4$ .
- Solvent Addition: Add the degassed dioxane/water solvent mixture.
- Reaction: Purge the vessel with an inert gas ( $\text{N}_2$  or Ar), seal, and heat to 80-110°C for 12-24 hours, monitoring by LC-MS.
  - Causality: The phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the oxidative addition step, which can be challenging with electron-deficient aryl chlorides.<sup>[8]</sup> The base ( $\text{K}_3\text{PO}_4$ ) is required to activate the boronic acid for the transmetalation step.
- Work-up and Purification: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate. The product is then purified via column chromatography.

## Applications in Drug Discovery

The pyridazine scaffold is a well-established pharmacophore. The ability to selectively functionalize the 3-position of **3-Chloropyridazine-4-carbonitrile** makes it a valuable starting point for creating libraries of compounds for biological screening. One notable application is in the development of PARP-1 (Poly (ADP-ribose) polymerase-1) inhibitors, which are a promising class of anticancer agents. By using this scaffold, researchers can synthesize complex molecules that target specific enzymatic binding pockets, leading to the development of novel therapeutics.

## Safety and Handling

**3-Chloropyridazine-4-carbonitrile** is an irritant and is harmful if swallowed or inhaled.<sup>[1]</sup>

- Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves.<sup>[4]</sup>

- Handling: Avoid inhalation of dust and contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place, preferably in a freezer under an inert atmosphere to ensure long-term stability.[\[1\]](#)

## Conclusion

**3-Chloropyridazine-4-carbonitrile** is a powerful and versatile chemical intermediate. Its highly activated, electron-deficient ring system allows for predictable and efficient functionalization through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This guide has provided a detailed framework covering its fundamental properties, a robust synthesis strategy, and field-proven protocols for its key transformations. For medicinal chemists and process scientists, mastery of this building block opens a gateway to the rapid synthesis of diverse and complex molecular architectures, accelerating the discovery and development of next-generation pharmaceuticals.

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